molecular formula C22H28N4O5S B2942899 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 872975-97-8

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2942899
CAS RN: 872975-97-8
M. Wt: 460.55
InChI Key: AKBMKWBXBXHZEA-UHFFFAOYSA-N
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Description

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C22H28N4O5S and its molecular weight is 460.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The development of novel synthetic routes for creating highly functionalized pyridines has been explored, where the N-S bond acts as an internal oxidant. This approach allows for efficient C-C/C-N bond formation alongside desulfonylation under mild conditions, showcasing a general and efficient method for synthesizing complex molecules (Zhang et al., 2014).
  • Research into room temperature Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides has identified N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) as an effective promoter. This study demonstrates excellent chemoselectivity and tolerance for a wide range of functional groups, leading to diverse N-arylation products (Bhunia et al., 2022).

Molecular Interaction and Coordination Chemistry

  • Investigations into the coordination chemistry and magnetic anisotropy of cobalt(ii)-sulfonamide complexes reveal that systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand results in subtle variations in the CoN4 coordination geometry. This study provides insights into how geometric variations affect magnetic properties, highlighting the intricate relationship between molecular structure and magnetic anisotropy (Wu et al., 2019).

Molecular Structures and Crystal Packing

  • The molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines have been analyzed to understand the effects of C–H⋯N, C–H⋯π, and π⋯π interactions on crystal packing. This research sheds light on how molecular conformation influences the solid-state architecture of these compounds, emphasizing the role of intermolecular interactions in determining crystal structure (Lai et al., 2006).

Functionalization and Biological Activity

  • The functionalization of C60 with N-fluorobenzenesulfonimide (NFSI) explores the creation of various 1,2- and 1,4-bisfullerene adducts, demonstrating NFSI's role as an oxidant in reactions with cyclic amines. This study not only expands the utility of NFSI in organic synthesis but also opens new pathways for the development of fullerene-based materials (Li et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is receptor tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to one or more amino acids in a protein’s lateral chain, resulting in a conformational shift that affects protein activity .

Mode of Action

The compound interacts with its target, the receptor tyrosine kinases, and inhibits their activity. This inhibition can lead to a decrease in the phosphorylation of specific proteins, which can alter cellular signaling pathways and result in changes to cell function .

Biochemical Pathways

The inhibition of receptor tyrosine kinases can affect multiple biochemical pathways. These pathways often involve the regulation of cell growth and differentiation. The exact pathways affected can depend on the specific type of tyrosine kinase that is inhibited .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely influence its bioavailability and overall effectiveness .

Result of Action

The inhibition of receptor tyrosine kinases by this compound can have various molecular and cellular effects. For example, it can lead to decreased cell proliferation and increased cell death in certain types of cancer cells . Furthermore, this compound has shown more cytotoxic activity than the reference drug (i.e., imatinib) when tested against lung cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds or drugs can influence its metabolism and excretion .

properties

IUPAC Name

N'-(pyridin-4-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S/c1-15-11-16(2)20(17(3)12-15)32(29,30)26-9-4-10-31-19(26)14-25-22(28)21(27)24-13-18-5-7-23-8-6-18/h5-8,11-12,19H,4,9-10,13-14H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBMKWBXBXHZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

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